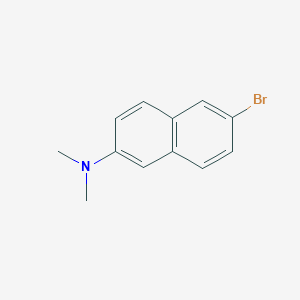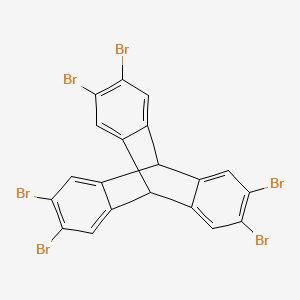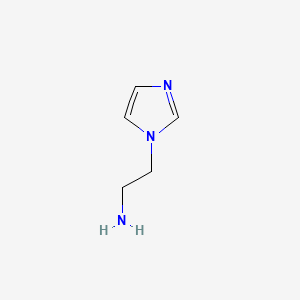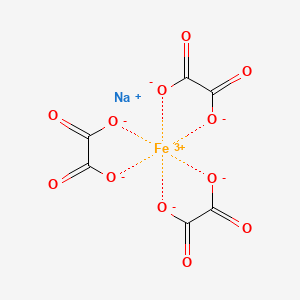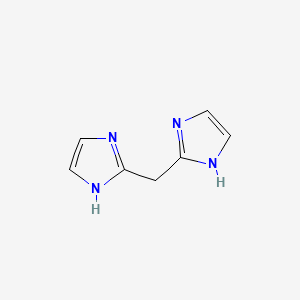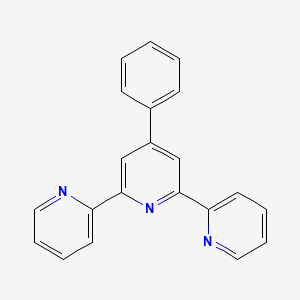
4'-苯基-2,2':6',2''-联吡啶
描述
4’-Phenyl-2,2’:6’,2’‘-terpyridine is a compound with the molecular formula C21H15N3 . It involves four conjugated rings, leading to a multi-resonant chromophore with exceptional luminescent features . Further functionalization of the 4’-phenyl moiety enables a versatile set of chemosensors .
Synthesis Analysis
A series of Ni (II) sandwich-like coordinated compounds were synthesized by the reaction of nickel dichloride and ten 4’- (4-substituent phenyl)-2’,2’:6’,2’'-terpyridine ligands . Their structures were confirmed by elemental analysis, FT-IR, ESI–MS, solid state ultraviolet spectroscopy, and X-ray single crystal diffraction analysis .Molecular Structure Analysis
The structural characterisation of the terdentate ligand 4’-phenyl-2,2’:6’,2’'-terpyridine has been described with crystallographic data . It is a tridentate ligand that binds metals at three meridional sites giving two adjacent 5-membered MN2C2 chelate rings .Chemical Reactions Analysis
Terpyridine complexes are known for their broad biological activities, including anticancer properties . A lipophilic derivative of terpyridine 4’-(1-decyl-2,3-triazol-4-yl)phenyl-2,2’:6’,2’'-terpyridine (L) and its complexes were investigated to determine their mechanism of anticancer activity .Physical And Chemical Properties Analysis
4’-Phenyl-2,2’:6’,2’'-terpyridine has the molecular formula C21H15N3 . More detailed physical and chemical properties can be found in databases like PubChem .科学研究应用
Coordination Chemistry and Metal Complexes
4’-Phenyl-2,2’:6’,2’'-terpyridine serves as an excellent ligand in coordination chemistry. Its three near-coplanar nitrogen atoms allow it to form stable complexes with transition metal ions. These metallo-supramolecular structures find applications in catalysis, sensing, and molecular recognition .
Antiproliferative Activity in Cancer Research
The compound’s derivatives have shown promising antiproliferative activity against cancer cells. Researchers have synthesized Co-based terpyridine complexes containing 4’-phenyl-2,2’:6’,2’'-terpyridine. These complexes exhibit better antiproliferative activity than the widely used chemotherapy drug cisplatin. Additionally, they interact with CT-DNA, suggesting potential applications in cancer therapy .
Supramolecular Chemistry and Self-Healing Materials
Supramolecular chemistry exploits non-covalent interactions to create functional materials. 4’-Phenyl-2,2’:6’,2’'-terpyridine plays a crucial role in constructing supramolecular architectures such as racks, ladders, grids, helicates, catenanes, and dendrimers. Furthermore, researchers have successfully incorporated this compound into self-healing hydrogels, demonstrating its potential in materials science .
Chiral Derivatives for Asymmetric Catalysis
Due to its unique structure, 4’-phenylterpyridine can be modified to create chiral derivatives. These derivatives find applications in asymmetric catalysis, where they contribute to the synthesis of enantiomerically enriched compounds. Their ability to control stereochemistry makes them valuable tools in organic synthesis .
Redox Homeostasis and Cellular Influence
Recent studies highlight the compound’s impact on cellular redox homeostasis. The newly synthesized 4’-phenyl-2,2’:6’,2’'-terpyridine derivatives exhibit high antiproliferative activity, suggesting a potential role in modulating cellular processes related to oxidative stress and redox balance .
作用机制
Target of Action
The primary target of 4’-Phenyl-2,2’:6’,2’'-terpyridine is DNA . The compound interacts with DNA, leading to changes in the cell cycle and triggering cell death .
Mode of Action
4’-Phenyl-2,2’:6’,2’'-terpyridine interacts with DNA through a process known as intercalation . This interaction leads to changes in the cell cycle, specifically inhibition at the G0/G1 phase, and subsequently triggers apoptosis, a form of programmed cell death .
Biochemical Pathways
The compound’s interaction with DNA affects various biochemical pathways. It leads to the generation of reactive oxygen species (ROS) and DNA intercalation, confirming its cleaving activity . The generation of ROS and the subsequent oxidative stress can lead to cell death .
Pharmacokinetics
Its lipophilic derivative has been shown to express the same level of activity on a panel of cancer cells with low toxicity towards normal fibroblasts .
Result of Action
The result of the action of 4’-Phenyl-2,2’:6’,2’'-terpyridine is the inhibition of the cell cycle and the induction of apoptosis . This leads to the death of cancer cells, making it a potential candidate for anticancer therapy .
Action Environment
The action, efficacy, and stability of 4’-Phenyl-2,2’:6’,2’'-terpyridine can be influenced by various environmental factors. For instance, the presence of metal ions such as Cd, Zn, or Cu can enhance the compound’s anticancer activity . .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
未来方向
属性
IUPAC Name |
4-phenyl-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3/c1-2-8-16(9-3-1)17-14-20(18-10-4-6-12-22-18)24-21(15-17)19-11-5-7-13-23-19/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTECKDZOLWRAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4'-Phenyl-2,2':6',2''-terpyridine?
A1: The molecular formula of 4'-Phenyl-2,2':6',2''-terpyridine is C21H15N3, and its molecular weight is 309.37 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize Ph-tpy complexes?
A2: Researchers commonly employ various spectroscopic methods to characterize Ph-tpy complexes, including:
- NMR Spectroscopy: 1H and 13C NMR provide information about the structure and dynamics of the ligand and its complexes. [, , , ]
- UV-Vis Spectroscopy: This technique helps identify characteristic absorption bands associated with ligand-based and metal-to-ligand charge transfer (MLCT) transitions. [, , , , ]
- Fluorescence Spectroscopy: Studying the emission properties of Ph-tpy complexes provides valuable insights into their excited state behavior and potential applications in luminescent devices. [, , , ]
- IR Spectroscopy: IR spectroscopy helps identify specific functional groups and vibrational modes in the ligand and its complexes. [, ]
- Electrochemical Methods (e.g., Cyclic Voltammetry): These techniques are used to study the redox properties of Ph-tpy complexes, providing information about their stability and potential applications in catalysis and electrochemistry. [, , , ]
Q3: What is the thermal stability of Ph-tpy complexes?
A3: Ph-tpy complexes generally exhibit good thermal stability. For example, ruthenium-based hydrogenation catalysts incorporating Ph-tpy have shown stability up to 200°C in aqueous sulfolane mixtures. []
Q4: Are Ph-tpy complexes soluble in water?
A4: The solubility of Ph-tpy complexes in water depends on the nature of the metal ion and other ligands present. While some complexes exhibit limited water solubility, researchers have successfully synthesized water-soluble derivatives by introducing hydrophilic groups, such as oligoether chains, into the ligand framework. [, ]
Q5: What catalytic applications have been explored for Ph-tpy complexes?
A5: Ph-tpy complexes, particularly those containing ruthenium, have been investigated for their catalytic activity in various reactions, including:
- Hydrogenation of Biomass-Derived Substrates: Ruthenium complexes with Ph-tpy ligands have shown promise as catalysts for the deoxygenation of biomass-derived molecules, such as levulinic acid and glycerol, into valuable platform chemicals. [, ]
- Water Oxidation: Binuclear ruthenium complexes bridged by Ph-tpy derivatives have demonstrated catalytic activity in water oxidation reactions, an essential process for artificial photosynthesis. []
Q6: What factors influence the catalytic activity of Ph-tpy complexes?
A6: The catalytic properties of Ph-tpy complexes are influenced by several factors, including:
- Metal Center: The choice of metal ion significantly impacts the complex's reactivity and selectivity in catalytic reactions. [, , ]
- Ligand Substituents: Introducing electron-donating or electron-withdrawing groups on the Ph-tpy ligand can fine-tune the electronic properties of the metal center, influencing its catalytic activity. []
- Reaction Conditions: Factors such as solvent, temperature, and pressure play a crucial role in determining the catalyst's performance. [, ]
Q7: How is computational chemistry employed in the study of Ph-tpy complexes?
A7: Computational chemistry plays a crucial role in understanding the properties and behavior of Ph-tpy complexes. Researchers utilize various computational techniques, including:
- Density Functional Theory (DFT) Calculations: DFT calculations are employed to optimize molecular geometries, predict electronic structures, and study the nature of excited states in Ph-tpy complexes. [, , , , , ]
- Time-Dependent Density Functional Theory (TD-DFT) Calculations: TD-DFT calculations help simulate and interpret the electronic absorption and emission spectra of Ph-tpy complexes, providing insights into their photophysical properties. [, , ]
- Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of Ph-tpy complexes in solution, providing information about their conformational flexibility and interactions with solvents or other molecules. []
Q8: How do structural modifications of the Ph-tpy ligand affect the properties of its complexes?
A8: Modifying the structure of the Ph-tpy ligand can significantly alter the properties of its complexes. Some notable examples include:
- Introducing Substituents at the 4'-Phenyl Ring: Attaching electron-donating or electron-withdrawing groups to the phenyl ring can influence the electron density at the metal center, affecting its redox potential, photophysical properties, and catalytic activity. [, , , ]
- Functionalizing the Terpyridine Core: Introducing substituents or extending the conjugation at the terpyridine core can alter the ligand's steric and electronic properties, influencing the complex's stability, solubility, and photophysical behavior. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




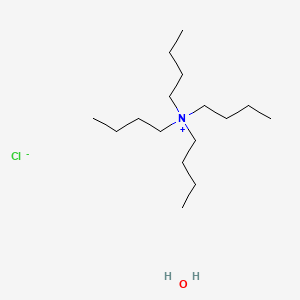
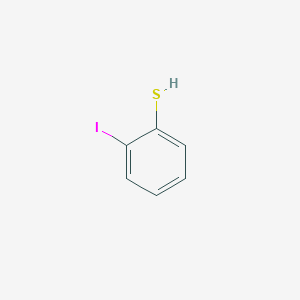



![2-[2-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B3069343.png)
